molecular formula C12H16INO2S B14633302 3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide CAS No. 57019-85-9

3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14633302
CAS No.: 57019-85-9
M. Wt: 365.23 g/mol
InChI Key: HRMVJNDMUQECQJ-UHFFFAOYSA-M
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Description

3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide is a heterocyclic organic compound. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Methoxylation: The methoxy groups can be introduced by methylation of the corresponding hydroxyl groups using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Iodide Salt: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with methyl iodide to form the iodide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as halides, cyanides, or thiolates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN), or thiourea can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: It may be explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its observed biological effects. The exact pathways involved would require detailed studies, including molecular docking, binding assays, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide
  • 3-Ethyl-5,6-dimethoxy-2-ethyl-1,3-benzothiazol-3-ium iodide
  • 3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium chloride

Uniqueness

3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both ethyl and methyl groups, along with the methoxy substituents, can affect its solubility, stability, and interaction with other molecules.

Properties

CAS No.

57019-85-9

Molecular Formula

C12H16INO2S

Molecular Weight

365.23 g/mol

IUPAC Name

3-ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C12H16NO2S.HI/c1-5-13-8(2)16-12-7-11(15-4)10(14-3)6-9(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

HRMVJNDMUQECQJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC(=C(C=C21)OC)OC)C.[I-]

Origin of Product

United States

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